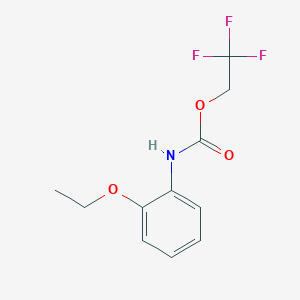
2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate is a chemical compound with the CAS Number: 1087788-86-0 . It has a molecular weight of 263.22 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 263.22 .Scientific Research Applications
Organic Synthesis
2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate: is utilized in organic synthesis due to the special properties of fluorine atoms. The introduction of fluorine-containing groups into organic molecules is crucial for pharmaceutical chemists, as it often significantly changes the solubility, stability, and biological activity of the parent compound .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is widely found in bioactive molecules and lead compound structures. The incorporation of this functional group into drug molecules can enhance metabolic stability and affect drug absorption, distribution, and donor-receptor interaction .
Pesticide Development
The compound’s fluorine atoms play a significant role in the development of pesticides. Their introduction into pesticide molecules can alter the molecule’s properties, such as increasing its effectiveness or stability against degradation .
Functional Materials
Fluorine-containing organic compounds are also used in the creation of functional materials. The unique properties of fluorinated compounds make them valuable in various applications, including the development of new materials with specific desired properties .
Asymmetric Catalysis
The compound has been involved in asymmetric catalysis, particularly in efficient asymmetric [3 + 2] annulation reactions. This is important for creating products with specific stereochemistry, which is a critical aspect in the synthesis of many pharmaceuticals .
Cascade Reactions
2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate: is used in cascade reactions, a type of organic reaction where multiple bonds are formed in a single operational step. This efficiency is beneficial in complex molecule synthesis, reducing the number of steps required in the synthesis process .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZKHQUAFOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
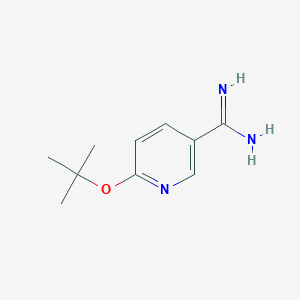
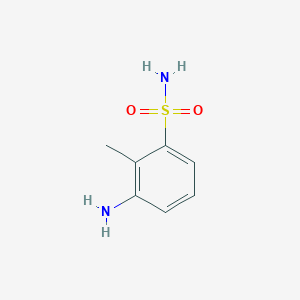


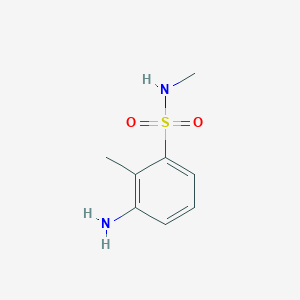

![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
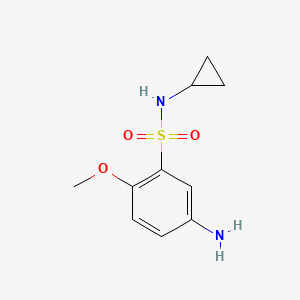
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
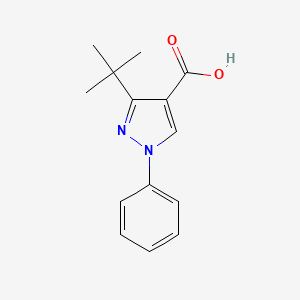
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)